molecular formula C11H13N3 B15262297 1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine

1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15262297
M. Wt: 187.24 g/mol
InChI Key: SEXNHWFPURAXRT-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-methylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(2-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar structure but with the amino group at a different position, leading to different chemical and biological properties.

    1-Methyl-N-(2-methylphenyl)-1H-imidazol-4-amine: This compound contains an imidazole ring instead of a pyrazole ring, resulting in different reactivity and applications.

    1-Methyl-N-(2-methylphenyl)-1H-triazol-4-amine: This compound has a triazole ring, which can confer different pharmacological activities compared to the pyrazole derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-N-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h3-8,13H,1-2H3

InChI Key

SEXNHWFPURAXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CN(N=C2)C

Origin of Product

United States

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